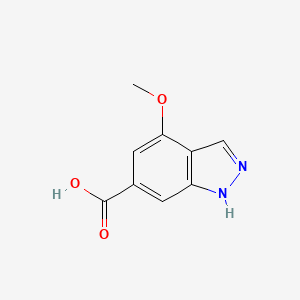

4-Methoxy-1H-indazole-6-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-3-5(9(12)13)2-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHMAAWHLLTKQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=NN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694638 | |

| Record name | 4-Methoxy-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40990-53-2 | |

| Record name | 4-Methoxy-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-1H-indazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1H-indazole-6-carboxylic acid, a substituted indazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic activities. The strategic placement of the methoxy and carboxylic acid groups on the indazole ring of this particular molecule suggests a potential for targeted biological interactions, making a thorough understanding of its physicochemical properties crucial for its development as a potential therapeutic agent.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive experimentally-derived data in publicly accessible literature for this specific molecule, this guide combines available information with established theoretical predictions and detailed, field-proven experimental protocols for the determination of these critical parameters. This approach is designed to provide researchers with a robust framework for evaluating and utilizing this compound in their research and development endeavors.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below. It is important to note that while the molecular formula and weight are definitive, other values may be predicted and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₃ | [1] |

| Molecular Weight | 192.17 g/mol | [1] |

| CAS Number | 1167055-67-5 | [1][2] |

| Appearance | White to off-white solid (predicted) | [3] |

| Melting Point | Not available. | |

| Boiling Point | Not available. | |

| Aqueous Solubility | Predicted to be low. | |

| pKa | Estimated to be in the range of 3-5 for the carboxylic acid. | |

| LogP | Not available. |

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methoxy group protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the substitution pattern. The methoxy group would likely appear as a singlet at approximately 3.8-4.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield chemical shift (typically >165 ppm). The aromatic carbons and the methoxy carbon will have characteristic chemical shifts that can be assigned with the help of prediction software and 2D NMR techniques like HSQC and HMBC.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid would be anticipated in the region of 2500-3300 cm⁻¹. A sharp C=O stretching vibration for the carboxylic acid carbonyl group should appear around 1700-1725 cm⁻¹. The N-H stretching vibration of the indazole ring is expected in the range of 3200-3400 cm⁻¹. C-O stretching for the methoxy group would likely be observed between 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion ([M]⁺ or [M-H]⁻) would confirm the elemental composition. The fragmentation pattern can provide valuable structural information. For instance, the loss of a methoxy group or a carboxyl group would be expected fragmentation pathways.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific rigor, the following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.

Thermodynamic Solubility Assay

The thermodynamic solubility is a critical parameter that influences a drug's absorption and bioavailability.[4][5][6]

Workflow for Thermodynamic Solubility Assay

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Ensure that there is undissolved solid present to confirm saturation.

-

-

Equilibration:

-

Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Sample Processing:

-

After incubation, allow the samples to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by withdrawal of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Prepare a standard curve of the compound in a suitable solvent.

-

Analyze the filtered supernatant using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of the dissolved compound.[7]

-

The determined concentration represents the thermodynamic solubility.

-

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for predicting the ionization state of a drug at different physiological pH values.[8][9][10]

Workflow for pKa Determination via Potentiometric Titration

Caption: Workflow for Shake-Flask LogP Determination.

Detailed Protocol:

-

Preparation of Phases:

-

Prepare pre-saturated n-octanol by shaking it with water for 24 hours and allowing the layers to separate. Discard the aqueous layer.

-

Similarly, prepare pre-saturated water by shaking with n-octanol and discarding the organic layer. For ionizable compounds, use a buffer of a specific pH (e.g., pH 7.4) instead of pure water to determine the distribution coefficient (LogD).

-

-

Partitioning:

-

Dissolve a known amount of this compound in either the pre-saturated water or n-octanol.

-

Add a known volume of this solution to a known volume of the other pre-saturated phase in a separatory funnel or a vial.

-

Shake the mixture vigorously for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).

-

-

Phase Separation:

-

Allow the two phases to separate completely. Centrifugation can be used to accelerate and improve the separation.

-

-

Quantification and Calculation:

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the logarithm of the partition coefficient: LogP = log(P).

-

Conclusion

This compound is a molecule with potential for further investigation in drug discovery. While a complete experimental physicochemical profile is not yet publicly available, this guide provides the foundational knowledge and detailed experimental frameworks necessary for its comprehensive characterization. The provided protocols for determining solubility, pKa, and LogP are based on established, reliable methods that will yield high-quality data essential for advancing the understanding and application of this compound. The application of these methodologies will enable researchers to build a robust data package, facilitating informed decisions in the progression of their research and development programs.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website. [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec website. [Link]

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC website. [Link]

-

East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid. [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from Domainex website. [Link]

Sources

- 1. LogP / LogD shake-flask method [protocols.io]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. chemimpex.com [chemimpex.com]

- 4. enamine.net [enamine.net]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. evotec.com [evotec.com]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

A Technical Guide to the Crystal Structure Analysis of 4-Methoxy-1H-indazole-6-carboxylic acid

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of 4-Methoxy-1H-indazole-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. As the three-dimensional atomic arrangement dictates a molecule's physicochemical properties—such as solubility, stability, and bioavailability—a thorough understanding of its crystal structure is paramount for rational drug design and development.[1][2] This document details the entire workflow, from the initial, crucial step of obtaining diffraction-quality single crystals to the final stages of structure solution, refinement, and detailed analysis of intermolecular interactions. The protocols described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Significance of Indazoles and Structural Analysis

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds, recognized for their wide range of biological activities, including antitumor, analgesic, and anti-inflammatory properties.[3] The specific molecule, this compound (Molecular Formula: C₉H₈N₂O₃, Molecular Weight: 192.17 g/mol ), combines the indazole scaffold with methoxy and carboxylic acid functional groups, making it a valuable intermediate in the synthesis of novel therapeutic agents.[4][5]

The precise three-dimensional structure of an active pharmaceutical ingredient (API) is not merely an academic curiosity; it is a critical determinant of its function.[6] X-ray crystallography stands as the gold standard for unambiguously determining the atomic arrangement, bond lengths, bond angles, and intermolecular interactions within a crystalline solid.[7][8] This structural information is foundational for:

-

Structure-Activity Relationship (SAR) Studies: Guiding the design of more potent and selective drug candidates.[2]

-

Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) that can have vastly different stabilities and dissolution rates.[1]

-

Formulation Development: Ensuring the optimal solid form is used for manufacturing and drug delivery.[1]

-

Intellectual Property: Securing patents based on novel crystalline forms.

This guide will therefore treat the structural analysis of this compound as a case study to illustrate a universally applicable and rigorous scientific process.

The Crystallization Workflow: From Solution to Single Crystal

The most significant bottleneck in SCXRD is often the growth of a suitable single crystal—one that is of sufficient size and quality, free from significant defects.[8] The process is a carefully controlled precipitation that allows molecules to self-assemble into a highly ordered lattice.

Causality of Solvent Selection

The choice of solvent is the most critical factor. An ideal solvent system is one in which the compound is sparingly soluble. The goal is to create a supersaturated solution that, upon slow change in conditions (e.g., cooling or evaporation), allows the system to spend maximal time in the metastable zone, where crystal growth is favored over rapid nucleation.[9] For a molecule like this compound, which possesses both hydrogen bond donors (N-H, O-H) and acceptors (C=O, N, O-CH₃), a range of polar solvents should be screened.

Table 1: Hypothetical Solvent Screen for Crystallization

| Solvent System | Solubility Observation | Rationale for Use |

|---|---|---|

| Methanol | High | Potential for rapid precipitation; best used in a solvent/anti-solvent system. |

| Ethanol | Moderate | Good starting point for slow evaporation or cooling experiments. |

| Acetone | Moderate | Can form different polymorphs due to different hydrogen bonding capabilities. |

| Acetonitrile | Low to Moderate | Often yields high-quality crystals; good for vapor diffusion. |

| Ethyl Acetate | Low | A less polar option that may frustrate overly strong solvent interactions. |

| Toluene / Heptane | Insoluble | Potential anti-solvents for use in vapor or liquid diffusion techniques.[10] |

Step-by-Step Experimental Protocol: Vapor Diffusion

Vapor diffusion is an excellent and highly controlled method for crystallizing milligram quantities of a compound.[9] It relies on the slow diffusion of an "anti-solvent" vapor into a solution of the compound, gradually reducing its solubility to induce crystallization.

Protocol:

-

Preparation: Dissolve 2-5 mg of highly pure this compound in 0.5 mL of a suitable solvent (e.g., ethanol) in a small, open vial. This is the "inner vial."

-

Setup: Place the inner vial inside a larger, sealable jar (the "outer jar"). Carefully add 2-3 mL of an anti-solvent (e.g., heptane) to the bottom of the outer jar, ensuring it does not splash into the inner vial.

-

Incubation: Seal the outer jar tightly. The more volatile anti-solvent will slowly diffuse into the compound's solution, reducing the compound's solubility.

-

Observation: Place the sealed jar in a vibration-free location (e.g., a refrigerator to slow the diffusion rate further).[9] Monitor periodically over several days to weeks for the appearance of single crystals. Do not disturb the setup.

-

Harvesting: Once suitable crystals have formed, carefully open the jar and use a mounted loop or fine needle to gently remove a crystal from the solution. Wick away excess solvent with the edge of a paper tissue.

Single-Crystal X-ray Diffraction: Data Acquisition

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern. This pattern contains the fundamental information about the crystal's internal structure.

The SCXRD Experimental Workflow

The process involves mounting the crystal, centering it in the X-ray beam, and collecting a complete dataset. Modern diffractometers automate much of this process.[11]

Figure 1: A schematic of the single-crystal X-ray diffraction data collection workflow.

Data Collection Parameters

A modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a photon-counting detector is used.[11] The crystal is maintained at a low temperature (typically 100 K) using a cryostream to minimize thermal motion and radiation damage. A complete dataset is collected by rotating the crystal through a series of angles.

Table 2: Representative Data Collection and Refinement Parameters

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Crystal system | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | 8.5, 12.1, 9.3 | Unit cell dimensions. |

| β (°) | 98.5 | Angle for a monoclinic cell. |

| Volume (ų) | 947.6 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Reflections collected | 10542 | Total number of diffraction spots measured. |

| Unique reflections | 2168 | Number of independent reflections after accounting for symmetry. |

| R_int | 0.035 | Data quality indicator (lower is better). |

| Final R1 [I > 2σ(I)] | 0.042 | Agreement factor between observed and calculated data (lower is better). |

| wR2 (all data) | 0.115 | Weighted agreement factor (lower is better). |

| Goodness-of-fit (S) | 1.05 | Should be close to 1 for a good model. |

Structure Solution and Refinement: From Data to Model

The collected diffraction data (a list of reflection intensities) must be computationally processed to generate a 3D model of the electron density, and thus the atomic positions. This is a cyclical process of proposing a model and refining it against the experimental data.[12][13]

The Structure Solution and Refinement Cycle

Software suites like SHELX (within graphical interfaces like Olex2) are industry standards.[12][14] The process begins with structure solution, which uses methods like "Direct Methods" to generate an initial phase estimate for the diffraction data, producing a rough electron density map.[15] This is followed by iterative cycles of refinement, where atomic positions and displacement parameters are adjusted to improve the agreement between the model and the experimental data.[13]

Figure 2: The iterative cycle of crystallographic structure solution and refinement.

Protocol for Structure Refinement

-

Initial Solution: Use a program like SHELXT or XS to solve the structure. This will place the majority of the non-hydrogen atoms.[15]

-

Atom Assignment: Identify the atomic fragments in the initial solution and compare them to the known molecular structure of this compound. Assign atom types (C, N, O) correctly.

-

Isotropic Refinement: Perform initial cycles of least-squares refinement using SHELXL.[13] In this stage, atoms are refined with isotropic displacement parameters (spherical thermal motion).

-

Anisotropic Refinement: Once the model is stable, refine non-hydrogen atoms anisotropically (ellipsoidal thermal motion).

-

Hydrogen Atom Placement: Locate hydrogen atoms. Those involved in strong hydrogen bonds (like on the carboxylic acid) may be visible in the difference electron density map. Others are typically placed in geometrically calculated positions and refined using a riding model.

-

Final Refinement: Continue refinement until convergence, meaning the R-factors and atomic positions are no longer changing significantly. Check the final difference map for any significant unassigned peaks.

Analysis of the Crystal Structure

With a fully refined structure, the true scientific inquiry begins. The analysis reveals the precise molecular geometry and, critically, how the molecules pack together in the solid state. This packing is dictated by a network of non-covalent interactions.[16]

Intramolecular Features

The analysis confirms the expected bond lengths and angles of the indazole ring, methoxy group, and carboxylic acid moiety. An important feature to verify is the planarity of the bicyclic indazole system.

Intermolecular Interactions and Crystal Packing

The true power of crystallography lies in its ability to reveal the network of intermolecular interactions that dictate the crystal's stability and properties.[17][18] For this compound, several key interactions are anticipated:

-

Carboxylic Acid Dimerization: The most prominent interaction is often the formation of a robust, centrosymmetric hydrogen-bonded dimer between the carboxylic acid groups of two adjacent molecules. This is a classic and highly stable motif for carboxylic acids in the solid state.[16][19]

-

Indazole N-H···N Hydrogen Bonding: The N-H donor of one indazole ring can form a hydrogen bond with a nitrogen acceptor of a neighboring molecule, linking the dimers into chains or sheets.

-

π-π Stacking: The planar aromatic indazole rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions are crucial for dense packing.[18]

-

Weaker C-H···O Interactions: The methoxy group and other C-H bonds can act as weak hydrogen bond donors to carbonyl or other oxygen acceptors, providing additional cohesion.[20]

These interactions combine to create a unique three-dimensional supramolecular architecture. Understanding this architecture is key to predicting the material's properties. For instance, a crystal structure dominated by strong, directional hydrogen bonds is likely to be dense and have a high melting point.

Conclusion: From Structure to Application

This guide has outlined the comprehensive process of determining and analyzing the crystal structure of this compound. The workflow—spanning from meticulous crystallization to rigorous data collection and iterative refinement—provides an unambiguous, high-resolution snapshot of the molecule at the atomic level.[6][7] The resulting structural data is not an endpoint but a critical starting point for drug development. It empowers medicinal chemists to make informed decisions, helps solid-state scientists select the optimal form for development, and ultimately accelerates the journey from a promising molecule to a safe and effective therapeutic agent.[21][22]

References

-

Bhatti, A. A., & Hussain, S. (2000). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]

-

Crystallography in Drug Development. (n.d.). OMICS International. [Link]

-

Cody, V. (n.d.). The role of crystallography in drug design. PMC - NIH. [Link]

-

Cooper, J. B. (2011). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]

-

Dutta, S. (2019). X-Ray Crystallography in Pharmaceutical Drug Development. News-Medical.Net. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. [Link]

-

Zakharov, L. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. IMSERC. [Link]

-

Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Syrris. [Link]

-

Crystallization of small molecules. (n.d.). Universitat Rovira i Virgili. [Link]

-

Clarke, M. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]

-

Zakharov, L. (2015). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. IMSERC. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Stanford Materials. [Link]

-

Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC - NIH. [Link]

-

Catalog 2019. (2019). Syn-lead.com. [Link]

-

Structure Solution. (n.d.). OlexSys. [Link]

-

Solving a crystal structure of a disorder structure using OLEX2/SHELX. (2021). YouTube. [Link]

-

Borbulevych, O., et al. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. NIH. [Link]

-

Structure Refinement. (n.d.). OlexSys. [Link]

-

Wang, Y., et al. (2022). Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. NIH. [Link]

-

How do organic compounds single crystal X rays diffraction work?. (2016). ResearchGate. [Link]

-

Li, Z. J., et al. (2006). Solid-State Acid−Base Interactions in Complexes of Heterocyclic Bases with Dicarboxylic Acids: Crystallography, Hydrogen Bond Analysis, and 15N NMR Spectroscopy. Journal of the American Chemical Society. [Link]

-

Razzoqova, S. M., et al. (2022). Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. IUCr Journals. [Link]

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (n.d.). MDPI. [Link]

-

Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

-

Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Scheme 20. Synthesis of indazole derivatives in different methods. (n.d.). ResearchGate. [Link]

-

Page 04645 (Chemical). (n.d.). Chem-Space. [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. migrationletters.com [migrationletters.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - CAS:1167055-67-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 11. rigaku.com [rigaku.com]

- 12. imserc.northwestern.edu [imserc.northwestern.edu]

- 13. Structure Refinement | OlexSys [olexsys.org]

- 14. imserc.northwestern.edu [imserc.northwestern.edu]

- 15. Structure Solution | OlexSys [olexsys.org]

- 16. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. journals.iucr.org [journals.iucr.org]

- 21. zienjournals.com [zienjournals.com]

- 22. news-medical.net [news-medical.net]

The Emerging Role of 4-Methoxy-1H-indazole-6-carboxylic Acid in Drug Discovery: A Technical Guide to its Biological Activity

Introduction: The Indazole Scaffold and the Significance of 4-Methoxy-1H-indazole-6-carboxylic Acid

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This core structure is present in a multitude of biologically active compounds, including several FDA-approved drugs, and is known to interact with a wide array of biological targets.[2][3] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory effects.[2][4]

This technical guide focuses on a specific, yet increasingly important, member of this family: This compound . While direct, peer-reviewed literature on the biological activities of this particular molecule is nascent, its documented use as a key synthetic intermediate in the development of potent enzyme inhibitors has brought it to the forefront for researchers in drug discovery.[2][5] This guide will provide an in-depth analysis of its primary known application, its underlying mechanism of action, and a comprehensive framework for its further biological evaluation.

Core Biological Activity: A Precursor to Acetyl-CoA Carboxylase (ACC) Inhibitors

The most significant established role of this compound is as a crucial building block in the synthesis of N1/N2-lactam acetyl-CoA carboxylase (ACC) inhibitors.[2][5][6] This positions the molecule at the heart of therapeutic strategies targeting metabolic diseases.

Mechanism of Action: Targeting a Key Metabolic Hub

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][3] This reaction is the rate-limiting step in the de novo biosynthesis of fatty acids.[1][3] In mammals, two isoforms of ACC exist: ACC1 and ACC2.

-

ACC1 , located in the cytoplasm, is primarily involved in fatty acid synthesis, particularly in lipogenic tissues like the liver and adipose tissue.[1][3]

-

ACC2 is found on the outer mitochondrial membrane and its product, malonyl-CoA, acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[1][3]

By inhibiting ACC, the production of malonyl-CoA is reduced. This dual-action mechanism—decreasing fatty acid synthesis (via ACC1 inhibition) and increasing fatty acid oxidation (via ACC2 inhibition)—makes ACC a highly attractive target for the treatment of a range of metabolic disorders.

The signaling pathway and the role of ACC are depicted in the diagram below:

Caption: The dual role of Acetyl-CoA Carboxylase (ACC) in fatty acid metabolism.

Therapeutic Potential

Given its central role in lipid metabolism, inhibition of ACC is a promising therapeutic strategy for a variety of diseases, including:

-

Metabolic Syndrome: This includes a cluster of conditions such as obesity, insulin resistance, and dyslipidemia.[7]

-

Type 2 Diabetes: By improving insulin sensitivity and reducing hepatic glucose production.[7]

-

Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH): By reducing the accumulation of fat in the liver.[8]

-

Oncology: Certain cancers exhibit a high rate of de novo fatty acid synthesis to support rapid cell proliferation, making ACC a potential target for anti-cancer therapies.[1][3]

Experimental Protocols for Biological Evaluation

As a Senior Application Scientist, it is crucial to not only understand the theoretical basis of a compound's activity but also to provide robust, validated protocols for its characterization. The following section outlines a comprehensive workflow for assessing the ACC inhibitory potential of novel compounds derived from this compound.

Workflow for Assessing ACC Inhibitory Activity

Caption: A stepwise workflow for evaluating novel ACC inhibitors.

Protocol 1: In Vitro Biochemical Assay for ACC Inhibition

This assay directly measures the enzymatic activity of purified ACC1 and ACC2 in the presence of an inhibitor. A common method is the ADP-Glo™ luminescent assay, which quantifies ADP produced during the carboxylation reaction.[8][9]

Principle: The amount of ADP generated is directly proportional to ACC activity. A decrease in ADP production in the presence of the test compound indicates inhibition.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 5 mM Sodium Citrate, 2 mM DTT, pH 7.5).

-

Reconstitute purified recombinant human ACC1 and ACC2 enzymes in assay buffer.

-

Prepare a solution of ATP and Sodium Bicarbonate in the assay buffer.

-

Prepare a solution of Acetyl-CoA in the assay buffer.

-

Serially dilute the test compound (derived from this compound) in DMSO, followed by a final dilution in assay buffer.

-

-

Assay Procedure (96- or 384-well plate format):

-

Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells.

-

Add 10 µL of the enzyme solution (ACC1 or ACC2) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the ATP/Bicarbonate/Acetyl-CoA substrate mix.

-

Incubate the reaction for 60 minutes at 37°C.

-

Stop the reaction and detect ADP levels according to the ADP-Glo™ kinase assay manufacturer's instructions. Briefly, add ADP-Glo™ reagent to deplete unused ATP, then add the kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Cell-Based De Novo Lipogenesis Assay

This assay measures the synthesis of new fatty acids in a cellular context, providing a more physiologically relevant assessment of ACC1 inhibition.

Principle: The incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into cellular lipids is quantified. A reduction in radiolabel incorporation indicates inhibition of de novo lipogenesis.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a relevant cell line (e.g., HepG2 human hepatoma cells, or primary hepatocytes) in appropriate growth medium until they reach 80-90% confluency.

-

-

Compound Treatment:

-

Pre-incubate the cells with various concentrations of the test compound or vehicle for 1-2 hours.

-

-

Radiolabeling:

-

Add [¹⁴C]-acetate to the culture medium and incubate for an additional 2-4 hours.

-

-

Lipid Extraction:

-

Wash the cells with ice-cold PBS to stop the reaction.

-

Lyse the cells and extract the total lipids using a solvent system such as hexane:isopropanol (3:2).

-

-

Quantification:

-

Evaporate the solvent and quantify the radioactivity in the lipid fraction using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactive counts to the total protein content in each sample.

-

Calculate the percentage of inhibition of de novo lipogenesis compared to the vehicle control.

-

Determine the EC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

Structure-Activity Relationship (SAR) Considerations

While a detailed SAR for inhibitors derived specifically from this compound is not yet publicly available, general principles for indazole-based inhibitors can be considered:

-

The Carboxylic Acid Group (Position 6): This group is likely a key attachment point for further chemical modifications, allowing for the exploration of different pharmacophores to optimize potency and pharmacokinetic properties.[2]

-

The Methoxy Group (Position 4): The methoxy group can influence the electronic properties of the indazole ring and may be involved in hydrogen bonding or steric interactions within the target's binding pocket. Its position can also impact the metabolic stability of the molecule.

-

The Indazole N-H (Position 1): This position is a common site for substitution in many indazole-based inhibitors. Modifications here can significantly affect binding affinity and selectivity.

Other Potential Biological Activities of the Indazole Scaffold

It is important for drug discovery professionals to consider the broader potential of a novel scaffold. The indazole core is associated with a wide range of biological activities, suggesting that this compound and its derivatives could be explored in other therapeutic areas:

-

Kinase Inhibition: Many indazole-containing compounds are potent inhibitors of various protein kinases, which are critical targets in oncology.[10]

-

Anti-inflammatory Activity: Indazole derivatives have been shown to inhibit inflammatory mediators such as TNF-α and IL-1β.[4]

-

Butyrylcholinesterase (BChE) Inhibition: Certain indazole derivatives have been investigated as selective inhibitors of BChE for the potential treatment of Alzheimer's disease.[11]

Conclusion

This compound has emerged as a molecule of significant interest, primarily due to its role as a precursor in the synthesis of potent acetyl-CoA carboxylase inhibitors. This places it at the center of research into treatments for metabolic diseases, including obesity, type 2 diabetes, and NAFLD. This guide has provided a comprehensive overview of its primary biological context, a detailed framework for its experimental evaluation, and a perspective on its broader potential in drug discovery. As research into ACC inhibitors and other indazole-based therapeutics continues, the importance of this compound as a key chemical entity is set to grow.

References

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

-

Synthesis of 7-oxo-dihydrospiro[indazole-5,4'-piperidine] acetyl-CoA carboxylase inhibitors. PubMed. [Link]

-

Discovery of Bacterial Fatty Acid Synthase Type II Inhibitors Using a Novel Cellular Bioluminescent Reporter Assay. Antimicrobial Agents and Chemotherapy. [Link]

-

Acetyl-CoA Carboxylases and Diseases. Frontiers in Oncology. [Link]

-

(PDF) Acetyl-CoA Carboxylases and Diseases. ResearchGate. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

-

Carboxylase Assays Services. Reaction Biology. [Link]

-

Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors. Expert Opinion on Investigational Drugs. [Link]

-

A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase. Analytical and Bioanalytical Chemistry. [Link]

-

Real-Time NMR-Based Drug Discovery to Identify Inhibitors against Fatty Acid Synthesis in Living Cancer Cells. ChemRxiv. [Link]

-

ACC1 Assay Service. BPS Bioscience. [Link]

-

Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabditis elegans Using a Partially Purified Protein Extract. Molecules. [Link]

-

(PDF) Non-radioactive assay for acetyl-coa carboxylase activity. ResearchGate. [Link]

-

Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. Journal of Medicinal Chemistry. [Link]

- US20240140938A1 - Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

- US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors.

- TWI441823B - N1/N2-lactam acetyl-CoA carboxylase inhibitors.

-

Indazole derivatives as selective inhibitors of butyrylcholinesterase with effective blood-brain-barrier permeability profile. Monash University. [Link]

- US20240109915A1 - Novel acc inhibitors.

-

Piperazine oxadiazole inhibitors of acetyl-CoA carboxylase. Bioorganic & Medicinal Chemistry Letters. [Link]

- US8299057B2 - Substituted indazole derivatives active as kinase inhibitors.

- WO2009106982A1 - Indazole derivatives.

Sources

- 1. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors - Google Patents [patents.google.com]

- 3. Acetyl-CoA Carboxylases and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. metabolon.com [metabolon.com]

- 5. TWI441823B - ï¼®ï¼ï¼ï½ï¼ï¼å §é¯èºä¹é¯è¼é ¶ï½ç¾§é ¶æå¶åé¡ - Google Patents [patents.google.com]

- 6. CN104774205A - N1/n2-å é °èºä¹é °è¾ é ¶a羧åé ¶æå¶å - Google Patents [patents.google.com]

- 7. Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.monash.edu [research.monash.edu]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-Methoxy-1H-indazole-6-carboxylic acid

Executive Summary

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, yet understudied derivative, 4-Methoxy-1H-indazole-6-carboxylic acid . In the absence of direct and extensive research on this particular molecule, this document presents a hypothesis-driven exploration of its potential mechanisms of action. By synthesizing data from structurally related indazole derivatives, we will propose plausible biological targets and pathways through which this compound may exert its effects. This guide is designed for researchers and drug development professionals, providing a scientifically grounded framework for initiating and advancing the investigation of this promising molecule. We will delve into hypothesized roles in kinase inhibition and anti-inflammatory pathways, supported by detailed, actionable experimental protocols for validation.

The Indazole Scaffold: A Privileged Motif in Drug Discovery

Indazole, a bicyclic heteroaromatic system, has demonstrated remarkable versatility, leading to the development of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its significance in oncology.[6][7] The unique electronic properties and the ability to form key hydrogen bond interactions allow indazole derivatives to bind with high affinity to a variety of biological targets.[8]

The subject of this guide, This compound , possesses two key functional groups that are expected to significantly influence its pharmacological profile: a methoxy group at the 4-position and a carboxylic acid at the 6-position. The methoxy group is a common substituent in approved drugs and can enhance ligand-target binding, and favorably modulate physicochemical and pharmacokinetic properties.[9][10] The carboxylic acid group, while increasing hydrophilicity, can form critical ionic or hydrogen bond interactions within a target's active site.[11][12]

Given the established activities of the indazole scaffold and the known pharmacological contributions of its substituents, we can construct a robust, evidence-based hypothesis regarding the mechanism of action of this compound.

Hypothesized Mechanism of Action I: Kinase Inhibition

A predominant therapeutic application of indazole derivatives is the inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[6][13] The indazole ring can serve as a bioisostere for adenine, enabling it to effectively compete for the ATP-binding site of many kinases.

Structural Rationale for Kinase Inhibition

Structure-activity relationship (SAR) studies of various indazole-based kinase inhibitors provide a foundation for our hypothesis. For instance, studies on CC-Chemokine Receptor 4 (CCR4) antagonists revealed that methoxy substitution at the C4 position of the indazole ring is favorable for potent activity.[14][15] Furthermore, small substituents at the C6 position are generally well-tolerated.[14][15]

Based on this, we hypothesize that this compound functions as a kinase inhibitor. The proposed binding model involves:

-

Hinge-binding: The N1 and N2 atoms of the indazole ring are predicted to form hydrogen bonds with the hinge region of the kinase active site, a common interaction for ATP-competitive inhibitors.

-

Hydrophobic Interactions: The benzene ring of the indazole scaffold can engage in hydrophobic interactions with nonpolar residues in the active site.

-

Influence of the 4-Methoxy Group: The methoxy group at the 4-position can project into a specific pocket of the active site, potentially forming favorable interactions and enhancing binding affinity.[9]

-

Role of the 6-Carboxylic Acid: The carboxylic acid at the 6-position can act as a hydrogen bond donor or acceptor, or form ionic interactions with charged residues, such as lysine, which are often found near the ATP-binding site.

Figure 1: Conceptual binding model of this compound in a kinase active site.

Potential Kinase Targets

Given the broad activity of indazole derivatives, this compound could potentially inhibit a range of kinases. Likely candidates include those implicated in cancer and inflammatory diseases, such as:

-

Tyrosine Kinases: (e.g., VEGFR, EGFR, FGFR)

-

Serine/Threonine Kinases: (e.g., Aurora kinases, MAP kinases)

Hypothesized Mechanism of Action II: Anti-Inflammatory Activity

Indazole derivatives have also been reported to possess significant anti-inflammatory properties.[9][16][17] The mechanism underlying this effect is often linked to the inhibition of key inflammatory mediators and signaling pathways.

Rationale for Anti-Inflammatory Effects

The anti-inflammatory action of indazoles can be multifactorial. We hypothesize that this compound may exert anti-inflammatory effects through:

-

Inhibition of Pro-inflammatory Kinases: Many kinases, such as p38 MAP kinase and JNK, are central to inflammatory signaling cascades. Inhibition of these kinases would dampen the inflammatory response.

-

Modulation of Cyclooxygenase (COX) Enzymes: Some indazole derivatives have been shown to inhibit COX-2, a key enzyme in the production of prostaglandins, which are potent inflammatory mediators.[16]

-

Reduction of Pro-inflammatory Cytokine Production: By inhibiting upstream signaling pathways, the compound could reduce the production and release of cytokines like TNF-α and IL-6 from immune cells.[17]

Figure 2: Hypothesized modulation of an inflammatory signaling pathway by this compound.

Experimental Protocols for Hypothesis Validation

To test the proposed mechanisms of action, a series of in vitro assays can be employed. The following protocols provide a framework for these investigations.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ADP produced.[7][18]

Objective: To determine the IC50 value of this compound against a panel of selected kinases.

Materials:

-

Kinase of interest (e.g., VEGFR2, p38α)

-

Kinase-specific substrate peptide

-

ATP

-

This compound

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 96-well or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for testing.

-

Kinase Reaction:

-

In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

-

Add 2.5 µL of the kinase to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

-

Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

-

Incubate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Figure 3: Workflow for the in vitro kinase inhibition assay.

Protocol 2: In Vitro Anti-Inflammatory Assay (LPS-Stimulated Cytokine Release)

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).[6]

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on TNF-α and IL-6 production in macrophages.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

This compound

-

Human TNF-α and IL-6 ELISA kits

-

96-well cell culture plates

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium.

-

Seed cells in a 96-well plate and differentiate into macrophages by treating with PMA (100 ng/mL) for 48 hours.

-

Wash the cells with fresh medium and allow them to rest for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the differentiated macrophages with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 4-6 hours.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-only control.

-

Determine the IC50 value for the inhibition of TNF-α and IL-6 production.

-

Figure 4: Workflow for the in vitro anti-inflammatory assay.

Protocol 3: Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the proliferation of cancer cells.[19]

Objective: To determine the anti-proliferative activity of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT116, A549)

-

Appropriate cell culture medium with 10% FBS

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay

-

96-well clear-bottom, white-walled cell culture plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Viability Measurement:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the GI50 (concentration for 50% inhibition of cell growth) from the dose-response curve.

-

Hypothetical Data Presentation

The following tables illustrate how data from the proposed experiments could be presented.

Table 1: Hypothetical Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| VEGFR2 | 50 |

| p38α | 120 |

| JNK1 | 250 |

| EGFR | >10,000 |

Table 2: Hypothetical Anti-Inflammatory and Anti-Proliferative Activity

| Assay | Cell Line | IC50 / GI50 (µM) |

| TNF-α Inhibition | THP-1 | 0.5 |

| IL-6 Inhibition | THP-1 | 1.2 |

| Cell Proliferation | HCT116 | 2.5 |

| Cell Proliferation | A549 | 5.8 |

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its chemical structure, based on the privileged indazole scaffold, strongly suggests potential as a kinase inhibitor and an anti-inflammatory agent. The methoxy and carboxylic acid substituents are well-positioned to contribute to target binding and modulate the compound's pharmacological profile. The hypotheses and experimental protocols outlined in this guide provide a clear and scientifically rigorous path forward for elucidating the precise mechanism of action and therapeutic potential of this intriguing molecule. Further investigation is warranted to validate these hypotheses and to explore the full potential of this compound in drug discovery and development.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. (URL: [Link])

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC - NIH. (URL: [Link])

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. (URL: [Link])

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. (URL: [Link])

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. (URL: [Link])

-

Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. (URL: [Link])

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])

-

Different biological activities reported with Indazole derivatives. ResearchGate. (URL: [Link])

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. (URL: [Link])

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed. (URL: [Link])

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. (URL: [Link])

-

Basic and applied research in the study of indazole carboxylic acids. PubMed. (URL: [Link])

-

In vitro kinase assay. Protocols.io. (URL: [Link])

-

The role of the methoxy group in approved drugs. PubMed. (URL: [Link])

-

Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. (URL: [Link])

-

Structures and activities of indazole derivatives 9 u–z. ResearchGate. (URL: [Link])

-

The role of the methoxy group in approved drugs | Request PDF. ResearchGate. (URL: [Link])

-

A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose. PubMed. (URL: [Link])

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. (URL: [Link])

-

(PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. (URL: [Link])

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. (URL: [Link])

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. (URL: [Link])

-

The effects of the indazole carboxylic acid derivative, tolnidamine, on testicular function: I. Early changes in androgen binding protein secretion in the rat. PubMed. (URL: [Link])

-

Synthesis and structure-activity relationships of novel indazolyl glucocorticoid receptor partial agonists. Penn State Research Database. (URL: [Link])

-

Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. (URL: [Link])

-

1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. (URL: [Link])

-

Structure of our indazole derivatives. ResearchGate. (URL: [Link])

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. researchgate.net [researchgate.net]

- 3. ir.vistas.ac.in [ir.vistas.ac.in]

- 4. news-medical.net [news-medical.net]

- 5. criver.com [criver.com]

- 6. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Basic and applied research in the study of indazole carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. miltenyibiotec.com [miltenyibiotec.com]

Unlocking the Therapeutic Potential of 4-Methoxy-1H-indazole-6-carboxylic acid: A Technical Guide to Target Identification and Validation

Foreword: Charting a Course for a Promising Scaffold

The indazole nucleus is a cornerstone of modern medicinal chemistry, serving as the foundational scaffold for numerous approved therapeutics, particularly in oncology and anti-inflammatory domains.[1][2] Its rigid, bicyclic structure provides an excellent platform for creating specific and potent interactions with a variety of biological targets. This guide focuses on a specific, yet under-characterized derivative: 4-Methoxy-1H-indazole-6-carboxylic acid . While direct, extensive research on this particular molecule is limited, its structural features—a methoxy group and a carboxylic acid moiety—are hallmarks of potent bioactive compounds within the broader indazole family.[3]

This document is not a retrospective summary but a forward-looking technical roadmap. It is designed for researchers, medicinal chemists, and drug development professionals to guide the systematic identification and validation of the therapeutic targets of this compound. We will proceed from data-driven hypothesis to a rigorous, multi-tiered validation workflow, leveraging established knowledge of the indazole scaffold to illuminate the potential of this specific compound.

Section 1: Hypothesis Generation - Likely Therapeutic Arenas and Molecular Targets

Based on extensive precedent from structurally related indazole derivatives, we can hypothesize two primary therapeutic areas for this compound: Oncology and Inflammation.

Oncology: A Focus on Kinase Inhibition

The indazole core is a privileged scaffold for kinase inhibitors, with several FDA-approved drugs like Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) validating its utility.[3][4] The electronic and steric properties of the 4-methoxy and 6-carboxylic acid groups suggest specific interactions within ATP-binding pockets of various kinases.

Primary Hypothesized Targets:

-

VEGFR/FGFR Tyrosine Kinases: Many indazole derivatives target receptor tyrosine kinases involved in angiogenesis and tumor progression.[5][6] The methoxy group can enhance potency in this class of inhibitors.[3]

-

Aurora Kinases: These serine/threonine kinases are critical for cell cycle regulation and are frequently overexpressed in cancers. The carboxylic acid moiety of our lead compound could form crucial hydrogen bonds with key residues like Thr217 and Arg220 in the Aurora A kinase active site, a known interaction for some indazole inhibitors.[3]

-

Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a compelling oncology target. The indazole core is a known binder to the hinge region of PLK4.[7]

The convergence of these kinases on cell proliferation and survival pathways makes them primary candidates for investigation.

Caption: Hypothesized kinase targets in oncogenic signaling pathways.

Inflammation: Modulation of Key Pro-inflammatory Mediators

Indazole derivatives have demonstrated significant anti-inflammatory properties, often through mechanisms distinct from kinase inhibition.[2][8] The core scaffold is well-suited to interact with enzymes and receptors central to the inflammatory cascade.

Primary Hypothesized Targets:

-

Cyclooxygenase-2 (COX-2): Selective COX-2 inhibition is a validated strategy for treating inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. Studies have shown that indazole compounds can effectively inhibit COX-2.[8][9][10]

-

Pro-inflammatory Cytokine Pathways: Indazoles can suppress the production and signaling of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which are central drivers of chronic inflammatory diseases.[8][11]

Caption: Hypothesized targets in the inflammatory cascade.

Section 2: A Practical Guide to Target Validation

A tiered approach, moving from broad, high-throughput screening to specific, mechanism-of-action studies, is essential for efficient and definitive target validation.

Tier 1: Initial Target Profiling and Cellular Activity

The first step is to ascertain if this compound exhibits the hypothesized biological activities at a cellular level and to perform a broad kinase screen.

Experimental Workflow: Tier 1 Validation

Caption: Tier 1 workflow for initial target identification.

Protocol 2.1.1: Broad-Spectrum Kinase Inhibition Panel

-

Objective: To identify potential kinase targets across the human kinome.

-

Methodology:

-

Outsource screening to a specialized vendor (e.g., Eurofins DiscoverX, Promega).

-

Provide the compound at a single high concentration (e.g., 10 µM) for an initial pass.

-

The assay format is typically a binding assay (e.g., KINOMEscan™) or a functional enzymatic assay.

-

Request data as "Percent of Control" or "Percent Inhibition."

-

-

Causality & Trustworthiness: This unbiased screen prevents premature focus on a single target family. A high inhibition percentage (>90%) provides a strong, statistically significant starting point for follow-up.

Protocol 2.1.2: Cancer Cell Line Proliferation Assay

-

Objective: To determine the anti-proliferative activity of the compound against relevant cancer cell lines.

-

Methodology:

-

Select a panel of cell lines representing different cancer types, particularly those known for kinase pathway dysregulation (e.g., HUVEC for angiogenesis, HT-29 for colorectal cancer, MCF-7 for breast cancer).[12]

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the compound (e.g., 100 µM to 1 nM) for 72 hours.

-

Assess cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.

-

Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

-

-

Causality & Trustworthiness: A potent IC50 value (<10 µM) in specific cell lines suggests on-target activity and provides a cellular system for subsequent mechanism-of-action studies.

Table 1: Hypothetical Tier 1 Screening Results

| Assay Type | Target/Cell Line | Result (10 µM) | Implication |

| Kinase Panel | VEGFR2 | 98% Inhibition | High-priority target |

| Kinase Panel | Aurora A | 95% Inhibition | High-priority target |

| Kinase Panel | PLK4 | 88% Inhibition | Medium-priority target |

| Proliferation | HUVEC (Endothelial) | IC50 = 0.5 µM | Suggests anti-angiogenic activity |

| Proliferation | HT-29 (Colon Cancer) | IC50 = 1.2 µM | Suggests anti-proliferative activity |

| Proliferation | A549 (Lung Cancer) | IC50 > 50 µM | Suggests target selectivity |

Tier 2: Target Validation and Mechanism of Action

With prioritized targets from Tier 1, the next phase involves confirming direct target engagement in a cellular context and elucidating the downstream signaling consequences.

Protocol 2.2.1: In-Cell Target Engagement Assay (e.g., CETSA®)

-

Objective: To confirm that the compound binds to the hypothesized kinase target inside intact cells.

-

Methodology:

-

Treat intact HT-29 cells with the compound or vehicle control.

-

Heat the cell lysates across a temperature gradient.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble target protein (e.g., Aurora A) remaining at each temperature by Western blot or ELISA.

-

-

Causality & Trustworthiness: Ligand binding stabilizes the target protein, resulting in a shift of its melting curve to higher temperatures. This provides direct evidence of target engagement in a physiological environment, bridging the gap between biochemical activity and cellular effect.

Protocol 2.2.2: Phospho-Protein Western Blotting

-

Objective: To measure the inhibition of downstream signaling from the target kinase.

-

Methodology:

-

Treat relevant cells (e.g., HUVEC for VEGFR2) with the compound for a short duration (e.g., 1-2 hours).

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe with antibodies specific for the phosphorylated form of a known substrate of the target kinase (e.g., phospho-Histone H3 for Aurora A, phospho-ERK for the VEGFR pathway).

-

Re-probe with an antibody for the total protein as a loading control.

-

-

Causality & Trustworthiness: A dose-dependent decrease in the phosphorylation of a direct downstream substrate is strong evidence that the compound is inhibiting the target kinase's activity within the cell.

Protocol 2.2.3: COX Inhibition and Cytokine Release Assays

-

Objective: To validate the hypothesized anti-inflammatory mechanisms.

-

Methodology:

-

COX-2 Activity: Use a whole-blood assay or isolated enzyme assay (kits available from Cayman Chemical) to measure the production of prostaglandin E2 (PGE2) in the presence of the compound.

-

Cytokine Release: Stimulate human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7) with lipopolysaccharide (LPS).

-

Co-incubate with various concentrations of the compound.

-

Measure the levels of TNF-α and IL-1β in the supernatant using ELISA.[11]

-

-

Causality & Trustworthiness: Specific inhibition of COX-2 over COX-1, coupled with a dose-dependent reduction in key pro-inflammatory cytokines, validates the compound's potential as an anti-inflammatory agent and points to its mechanism.

Section 3: Advancing the Lead - The Path Forward

Successful validation of a primary therapeutic target opens the door to lead optimization and preclinical development. The initial structure of this compound should be viewed as a starting point for a focused medicinal chemistry campaign to enhance potency, selectivity, and drug-like properties. A systematic Structure-Activity Relationship (SAR) study would be the logical next step, exploring modifications at key positions of the indazole ring to improve target engagement and pharmacokinetic parameters.

This guide provides a comprehensive, albeit prospective, framework for unlocking the therapeutic value of this compound. By systematically progressing through these validated experimental workflows, research teams can efficiently identify its molecular targets and build a robust data package to support its advancement as a potential novel therapeutic.

References

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03979b]

- Indazole Derivatives: Promising Anti-tumor Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29745343/]

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra03979b]

- Recent Advances in the Development of Indazole‐based Anticancer Agents. Chemistry & Biodiversity. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/cbdv.201900222]

- The Indazole Nucleus as a Privileged Scaffold in Kinase Inhibition: A Deep Dive into the Mechanism of Action of. Benchchem. [URL: https://www.benchchem.com/pdf/the-indazole-nucleus-as-a-privileged-scaffold-in-kinase-inhibition.pdf]

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02891d]

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5071960/]

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27790510/]

- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm400201y]

- (PDF) Indazole Derivatives: Promising Anti-tumor Agents. ResearchGate. [URL: https://www.researchgate.

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10823377/]

- (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [URL: https://www.researchgate.

- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29669458/]

- The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25597005/]

- development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/DEVELOPMENT-OF-1H-INDAZOLE-DERIVATIVES-AS-AGENTS-Khan-Alam/49040337c7295058721c5187e597f75d5e50774a]

- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. [URL: https://www.researchgate.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2691]

- Therapeutic and synthetic approach towards indazole. Hilaris Publisher. [URL: https://www.hilarispublisher.com/open-access/therapeutic-and-synthetic-approach-towards-indazole-2161-0444-1000284.pdf]

- Indazole-based antiinflammatory and analgesic drugs. ResearchGate. [URL: https://www.researchgate.

- Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm060413y]

- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25448981/]

- Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4848386/]

- Quantitative structure–activity relationship of 2,6-dimethoxy -N -(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/274092570_Quantitative_structure-activity_relationship_of_26-dimethoxy_-N_-3-4-substituted_phenylisoxazol-5-ylbenzamide_for_the_inhibition_of_chitin_synthesis]

Sources

- 1. researchgate.net [researchgate.net]